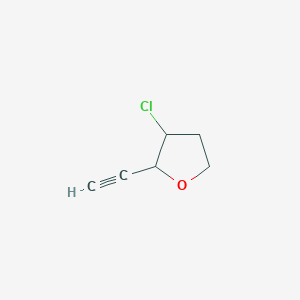

rac-(2R,3R)-3-chloro-2-ethynyloxolane

Description

rac-(2R,3R)-3-Chloro-2-ethynyloxolane is a chiral oxolane (tetrahydrofuran) derivative featuring a chlorine atom at the 3-position and an ethynyl (acetylene) group at the 2-position. The stereochemistry is defined as racemic (rac), indicating a 1:1 mixture of (2R,3R) and (2S,3S) enantiomers.

Properties

CAS No. |

98198-80-2 |

|---|---|

Molecular Formula |

C6H7ClO |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

3-chloro-2-ethynyloxolane |

InChI |

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2 |

InChI Key |

RGFCOYSMOSCVGR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1C(CCO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C6H7ClO

- Molecular Weight : Approximately 132.57 g/mol

- Structure : The compound features a chlorine atom and an ethynyl group attached to an oxolane ring, characterized by its (2R,3R) stereochemistry.

Organic Chemistry

Rac-(2R,3R)-3-chloro-2-ethynyloxolane serves as a crucial building block in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups that can enhance biological activity.

Pharmaceutical Development

The compound is explored for its potential in drug design due to its chiral nature, which is essential for biological activity. It can be utilized in:

- Chiral Recognition Studies : Investigating how different enantiomers interact with biological receptors.

- Synthesis of Antiviral Agents : Research has indicated potential applications in developing compounds with antiviral properties.

Biological Studies

In biological research, this compound is used to study enzyme-catalyzed reactions and chiral recognition processes. It helps understand how chirality affects biological interactions and enzyme specificity.

Industrial Applications

In the industrial sector, this compound is utilized as:

- An intermediate in the production of fine chemicals.

- A precursor in synthesizing various industrial products due to its reactivity and ability to form derivatives.

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Antiviral Activity : A research team synthesized derivatives of this compound and tested their efficacy against viral infections, showing promising results that warrant further exploration.

- Chiral Catalysis Research : Investigations into the use of this compound as a catalyst in asymmetric synthesis have demonstrated its potential to enhance yields and selectivity in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-chloro-2-ethynyloxolane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modify its interaction with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Functional Group Diversity : The target compound’s ethynyl and chloro groups contrast with analogs bearing phenyl (), imidazole (), pyrazole (), or piperidine (). These groups influence reactivity; e.g., imidazole and pyrazole moieties are common in drug design due to hydrogen-bonding capabilities .

- Molecular Weight : The carbohydrazide analog (415.56 g/mol) is significantly heavier than others, likely due to the phenyl and hydrazide groups . Lower molecular weight analogs (e.g., 232.66 g/mol in ) may offer better bioavailability.

- Solubility: Hydrochloride salts (e.g., ) enhance polar solvent solubility. The imidazole-containing compound dissolves in DMSO and methanol, suggesting utility in biological assays .

Biological Activity

Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₅ClO

- Molecular Weight : 132.55 g/mol

- CAS Number : 161957-59-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological systems and potential therapeutic applications.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Cytotoxicity : In vitro tests have shown that this compound has cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially disrupting metabolic pathways in target cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, preventing proliferation.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antiviral Properties

In a study assessing the antiviral properties of this compound against influenza virus, the compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that this compound induced apoptosis through mitochondrial pathways and inhibited cell growth significantly compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.